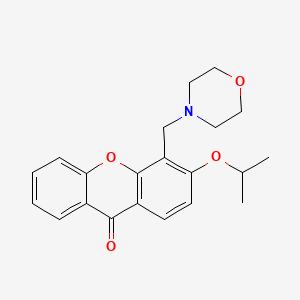

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- is a synthetic compound with the molecular formula C21H23NO4 and a molar mass of 353.41 g/mol . This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in medicinal chemistry . Xanthones are oxygen-containing heterocyclic compounds that can be found in various natural sources, including plants, fungi, and lichens .

Preparation Methods

The synthesis of Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- involves several steps. One common synthetic route starts with the preparation of 3-hydroxy-4-picoline, which is then reacted with bromobenzene through Ullmann condensation to form 3-phenoxy-4-picoline . This intermediate is then oxidized to produce 3-phenoxyisonicotinic acid, which is subsequently heated with polyphosphoric acid (PPA) to yield the desired xanthone derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave heating to improve yields and reduce reaction times .

Chemical Reactions Analysis

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted xanthone derivatives .

Scientific Research Applications

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, xanthone derivatives are studied for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a dye intermediate and in the development of new materials .

Mechanism of Action

The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. Xanthone derivatives are known to modulate the activity of various enzymes and receptors, including those involved in oxidative stress and inflammation . The compound’s ability to enhance the translocation of nuclear factor erythroid-derived 2-like 2 (Nrf2) is one example of its mechanism of action, leading to increased cellular responses to oxidative stress . This modulation of molecular pathways contributes to its diverse biological activities.

Comparison with Similar Compounds

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- can be compared with other xanthone derivatives, such as α-mangostin and γ-mangostin, which are known for their anti-inflammatory and antioxidant properties . While these compounds share a similar xanthone core structure, the presence of different substituents at various positions on the xanthone scaffold can lead to distinct biological activities . For example, azaxanthones, which contain nitrogen atoms in the aromatic moiety, exhibit different solubility and chromophoric properties compared to traditional xanthones . This structural diversity highlights the uniqueness of Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- and its potential for various applications.

Biological Activity

Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- is a synthetic compound belonging to the xanthene family, characterized by its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.

Structural Overview

The compound has the following molecular formula:

- Molecular Formula : C21H23NO4

- Molecular Weight : Approximately 353.42 g/mol

The structure includes a xanthene core with an isopropoxy group at the 3-position and a morpholinomethyl group at the 4-position. This specific substitution pattern is believed to influence its solubility and interaction with biological targets.

Biological Activities

-

Antimicrobial Activity

- Xanthen-9-one derivatives have demonstrated significant antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.

-

Antioxidant Properties

- The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention.

-

Anticancer Potential

- Preliminary studies suggest that xanthenone derivatives may possess anticancer properties. The mechanism of action is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis . Further investigation into its effects on specific cancer cell lines is warranted.

Case Studies

- A study published in a peer-reviewed journal highlighted the effectiveness of xanthenone derivatives against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents. The study involved testing various concentrations of the compound on different bacterial strains, revealing dose-dependent inhibition.

- Another investigation focused on the antioxidant capacity of xanthenone derivatives using in vitro assays. Results indicated that these compounds significantly reduced oxidative stress markers in cultured cells, suggesting their potential therapeutic applications in oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- | C21H23NO4 | Morpholine group; potential for diverse activity |

| Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- | C22H25N | Dimethylamino group; higher complexity |

| Xanthen-9-one | C13H10O | Basic structure without substituents |

This table illustrates how structural variations among xanthenone derivatives can influence their biological activities.

The mechanism through which xanthenone derivatives exert their biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The presence of specific functional groups allows these compounds to interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : Xanthenone derivatives may modulate receptor activity, influencing cellular signaling pathways associated with growth and survival.

Properties

CAS No. |

58741-70-1 |

|---|---|

Molecular Formula |

C21H23NO4 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-(morpholin-4-ylmethyl)-3-propan-2-yloxyxanthen-9-one |

InChI |

InChI=1S/C21H23NO4/c1-14(2)25-19-8-7-16-20(23)15-5-3-4-6-18(15)26-21(16)17(19)13-22-9-11-24-12-10-22/h3-8,14H,9-13H2,1-2H3 |

InChI Key |

JYQAPSQLSNZDPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCOCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.